3-Ethyl-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid
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Overview
Description
3-Ethyl-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid typically involves the cyclization of 5-amino-3-methylisoxazole with diethyl 2-oxosuccinate. The reaction is carried out in the presence of trifluoroacetic acid, which facilitates the formation of diethyl (Z)-2-(5-amino-3-methylisoxazol-4-yl)but-2-enedioate. This intermediate is then cyclized in the presence of sodium ethoxide in ethanol to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Ethyl-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Ethyl-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of bacterial growth or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
5-Aminoisoxazole: A precursor in the synthesis of 3-Ethyl-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid.
Isoxazolo[5,4-b]pyridine: A closely related compound with similar structural features.
Indole Derivatives: Compounds with similar biological activities and applications.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both isoxazole and pyridine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
1263211-33-1 |
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Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
3-ethyl-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H10N2O3/c1-3-7-8-6(10(13)14)4-5(2)11-9(8)15-12-7/h4H,3H2,1-2H3,(H,13,14) |
InChI Key |
NXIMYQMGSWHRMT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC2=NC(=CC(=C12)C(=O)O)C |
Origin of Product |
United States |
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